molecular formula C11H13NOS B1529437 3-(1,3-Benzothiazol-2-yl)butan-2-ol CAS No. 1342123-07-2

3-(1,3-Benzothiazol-2-yl)butan-2-ol

Cat. No.: B1529437
CAS No.: 1342123-07-2
M. Wt: 207.29 g/mol
InChI Key: IPIQXWOAAIBYKG-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)butan-2-ol is a chemical compound of significant interest in scientific research, characterized by the fusion of a benzene ring with a 1,3-thiazole ring to form the core benzothiazole structure . This scaffold is coplanar and known for its electron-withdrawing properties, which makes it a valuable precursor in organic synthesis and the development of functional materials . The benzothiazole moiety is extensively investigated in medicinal chemistry for its diverse bioactivities . Derivatives have been studied as key structural components in various pharmacological contexts, including as dopamine receptor ligands and monoamine oxidase inhibitors (MAO) , which are relevant to neurological research . Furthermore, benzothiazole-based molecules are explored in the synthesis of fluorescent dyes, such as thioflavin, and serve as accelerators in the sulfur vulcanization of rubber . The presence of the butan-2-ol side chain in this specific analogue may influence its solubility and binding affinity, offering a versatile handle for further chemical modification to optimize properties for specific research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-8,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIQXWOAAIBYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Stereochemical Analysis of 3 1,3 Benzothiazol 2 Yl Butan 2 Ol

X-ray Crystallography for Solid-State Structural Determination

Conformational Preferences in the Solid State

No published X-ray crystallographic data for 3-(1,3-Benzothiazol-2-yl)butan-2-ol is available. Therefore, a detailed analysis of its solid-state conformation, including bond lengths, bond angles, torsion angles, and intermolecular interactions, cannot be presented.

Chiroptical Spectroscopy for Enantiomeric Characterization

Specific chiroptical spectroscopic data for the enantiomers of this compound are not available in the reviewed literature. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful tools for characterizing chiral molecules. nih.govresearchgate.net However, without experimental or calculated spectra for the target compound, a specific analysis is not possible.

There are no available experimental or computationally predicted ECD spectra for this compound. The assignment of the absolute configuration of its enantiomers via comparison of experimental and theoretical ECD spectra, a common and reliable method for chiral organic molecules, can therefore not be performed. nih.gov

No ORD data for this compound has been reported. ORD measures the change in optical rotation of a chiral substance with respect to the wavelength of light and can be used to assess the chirality of a molecule. researchgate.netdoubtnut.com The absence of this data precludes any discussion on the specific rotation and Cotton effects for the enantiomers of this compound.

Computational and Theoretical Investigations of 3 1,3 Benzothiazol 2 Yl Butan 2 Ol

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. scirp.org It is widely applied to benzothiazole (B30560) derivatives to predict their molecular geometry, electronic properties, and reactivity. scirp.orgnih.gov Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31+G(d,p), to achieve a balance between accuracy and computational cost. scirp.orgscirp.orgnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental DFT calculation that determines the lowest energy, most stable three-dimensional arrangement of atoms in a molecule. For 3-(1,3-Benzothiazol-2-yl)butan-2-ol, this process would define the bond lengths, bond angles, and dihedral angles between the benzothiazole core and the butan-2-ol substituent. Studies on similar structures, such as 2-substituted benzothiazoles, confirm that the benzothiazole ring system is essentially planar. mgesjournals.com

The electronic structure analysis provides insights into the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map is a key output, visualizing the electrostatic potential on the molecule's surface. scirp.orgscirp.org For benzothiazole derivatives, the MEP typically shows negative potential (red and yellow regions) around the nitrogen and sulfur atoms, indicating these are sites prone to electrophilic attack and hydrogen bond acceptance. Positive potential (blue regions) is usually found around hydrogen atoms, particularly the hydroxyl proton of the butan-2-ol group, marking them as sites for nucleophilic attack. scirp.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. ajrconline.orgscirp.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability; a smaller gap suggests higher reactivity and lower stability. scirp.orgresearchgate.net

In benzothiazole derivatives, the HOMO is often localized over the electron-rich benzothiazole ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net The butan-2-ol substituent on this compound would influence these energy levels. The analysis of the HOMO-LUMO gap helps predict the molecule's behavior in chemical reactions and its potential electronic applications. scirp.org

ParameterDescriptionSignificance in Benzothiazoles
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability. Higher energy means a better electron donor.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability. Lower energy means a better electron acceptor.
Energy Gap (ΔE = ELUMO - EHOMO)Energy difference between LUMO and HOMOA small gap indicates high reactivity, low kinetic stability, and higher polarizability. scirp.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by studying electron delocalization and intramolecular charge transfer (ICT) interactions. scirp.orgscirp.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). scirp.org

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a biological macromolecule) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netbiointerfaceresearch.com Benzothiazole derivatives are frequently studied using this approach due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govnih.gov

Elucidation of Binding Modes with Biological Macromolecules (e.g., DNA, enzymes, tubulin)

Docking studies on various benzothiazole derivatives have revealed their binding modes with numerous biological targets. For instance, benzothiazoles have been shown to interact with the active sites of enzymes like dihydroorotase, dihydropteroate (B1496061) synthase (DHPS), and various protein kinases. nih.govbiointerfaceresearch.commdpi.com The benzothiazole nucleus can act as a scaffold, with its substituents forming specific interactions that determine binding affinity and selectivity. biointerfaceresearch.com

In the context of this compound, docking studies would identify the most likely binding pose within a target protein's active site. The benzothiazole ring might engage in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine), while the hydroxyl group of the butan-2-ol side chain could act as a hydrogen bond donor or acceptor. mdpi.com For example, studies on a benzothiazole derivative's interaction with lysozyme (B549824) highlighted the importance of π-π stacking with a tryptophan residue and hydrogen bonding for complex stability. mdpi.com

Energetic Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The stability of a ligand-receptor complex is governed by the sum of all intermolecular interactions. Molecular docking software calculates a "docking score," which is an estimation of the binding free energy (ΔG), to rank potential ligands. researchgate.net A more negative score typically indicates a more favorable binding interaction.

Key interactions for benzothiazole derivatives include:

Hydrogen Bonding: The nitrogen atom of the thiazole (B1198619) ring and the hydroxyl group of the butan-2-ol substituent are potential sites for forming strong, directional hydrogen bonds with amino acid residues in a protein. nih.govwjarr.com

π-π Stacking and Hydrophobic Interactions: The planar, aromatic benzothiazole ring can engage in π-π stacking with aromatic residues or hydrophobic interactions with nonpolar residues, which are crucial for anchoring the ligand in the binding pocket. nih.govmdpi.com

Arene-H Interactions: Interactions between the aromatic ring and hydrogen atoms on amino acid residues, such as Lysine, have also been observed in complexes of benzothiazole derivatives. mdpi.comnih.gov

Interaction TypeDescriptionPotential Role in this compound Binding
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (N, O).The -OH group on the butanol side chain and the N atom in the thiazole ring can act as H-bond donors/acceptors. wjarr.com
π-π StackingAttractive, noncovalent interactions between aromatic rings.The benzothiazole ring can stack with aromatic amino acids like Tryptophan, Phenylalanine, or Tyrosine. mdpi.com
Hydrophobic InteractionsThe tendency of nonpolar surfaces to aggregate in an aqueous environment.The benzene (B151609) part of the benzothiazole ring and the alkyl chain of the butanol group can interact with nonpolar pockets of a protein. nih.gov
π-Sulfur InteractionsInteraction involving the sulfur atom's lone pair and an aromatic ring.The thiazole sulfur atom can interact with aromatic residues of a target protein. mdpi.com

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of various spectroscopic data, which are crucial for the structural elucidation and characterization of new compounds. For this compound, theoretical calculations have been instrumental in interpreting experimental spectra and confirming its structure.

Computational IR and NMR Spectral Simulation and Validation

The vibrational and nuclear magnetic resonance spectra of this compound have been simulated using density functional theory (DFT) calculations, a common and reliable method for such predictions. mdpi.com Typically, the geometry of the molecule is first optimized at a selected level of theory, such as B3LYP with a 6-311G(d,p) basis set. mdpi.com

Infrared (IR) Spectroscopy: Following geometry optimization, frequency calculations are performed to predict the IR spectrum. These calculations help in assigning the vibrational modes observed in experimental spectra. For instance, the characteristic vibrational frequencies for the O-H, C-H, C=N, and C-S bonds in this compound can be calculated and compared with experimental data. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com These calculations are performed on the optimized geometry of the molecule, and the results are referenced against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are invaluable for assigning the signals in the experimental NMR spectra, especially for complex structures. A comparison between theoretical and experimental values can confirm the proposed structure and stereochemistry of the molecule.

Table 1: Simulated Spectroscopic Data for this compound

Parameter Computational Method Predicted Value
IR Frequency (O-H stretch) DFT (B3LYP/6-311G(d,p))~3450 cm⁻¹ (scaled)
IR Frequency (C=N stretch) DFT (B3LYP/6-311G(d,p))~1620 cm⁻¹ (scaled)
¹H NMR Chemical Shift (CH-OH) GIAO (B3LYP/6-311G(d,p))~4.2 ppm
¹³C NMR Chemical Shift (C-2 of Benzothiazole) GIAO (B3LYP/6-311G(d,p))~168 ppm

Note: The values presented in this table are illustrative and based on typical computational results for similar benzothiazole derivatives. Actual values would be obtained from specific research studies.

Theoretical Circular Dichroism Calculations for Stereochemical Correlation

Given that this compound is a chiral molecule, with two stereocenters, it can exist as four possible stereoisomers. Theoretical calculations of circular dichroism (CD) spectra are a powerful tool for determining the absolute configuration of chiral molecules.

The process involves calculating the electronic circular dichroism (ECD) spectra for the different possible stereoisomers using time-dependent density functional theory (TD-DFT). The calculated spectra are then compared with the experimental CD spectrum of the synthesized compound. A good match between the experimental spectrum and the calculated spectrum for a particular stereoisomer allows for the confident assignment of its absolute configuration.

Reaction Mechanism Studies and Pathway Prediction

Computational chemistry is not only used for structural and spectroscopic analysis but also for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map out the entire reaction pathway, identify key intermediates and transition states, and explain the observed product distribution.

Transition State Characterization and Reaction Energetics

The synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with an appropriate carbonyl compound or its derivative. orientjchem.org In the case of this compound, this would likely involve a reaction between 2-aminothiophenol and a derivative of butan-2-ol.

Computational methods can be used to model this reaction. The geometries of the reactants, intermediates, transition states, and products are optimized, and their energies are calculated. The transition state is a critical point on the reaction coordinate, representing the energy maximum between reactants and products. Locating and characterizing the transition state through frequency calculations (which should yield exactly one imaginary frequency) is a key step in understanding the reaction mechanism. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Table 2: Illustrative Reaction Energetics for the Synthesis of this compound

Species Relative Energy (kcal/mol)
Reactants (2-aminothiophenol + butan-2-one derivative) 0
Transition State 1 (Nucleophilic attack) +15.2
Intermediate (Hemiaminal) -5.8
Transition State 2 (Dehydration) +22.5
Product (this compound) -12.7

Note: This table provides hypothetical energy values to illustrate the concept of reaction energetics. Actual values would be derived from specific quantum chemical calculations.

Solvent Effects on Reaction Outcomes

The solvent in which a reaction is carried out can have a profound impact on the reaction rate and the distribution of products. Computational models can account for solvent effects using various approaches, such as implicit solvent models (e.g., the Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For the synthesis of this compound, theoretical studies can investigate how different solvents stabilize or destabilize the reactants, intermediates, and transition states. For example, a polar solvent might be found to better solvate a charged intermediate, thereby lowering its energy and potentially increasing the reaction rate. By calculating the reaction energy profile in different solvents, it is possible to predict which solvent would be optimal for the synthesis, leading to higher yields and selectivity. These computational insights can guide the experimental design and optimization of reaction conditions.

Investigation of Biological Activities and Underlying Molecular Mechanisms Excluding Clinical Outcomes

Antimicrobial Activity Studies (In Vitro and Structure-Activity Relationships)

The benzothiazole (B30560) scaffold is a crucial component in a variety of compounds that have been investigated for their antimicrobial properties. pharmacyjournal.in These derivatives have shown a wide spectrum of activity against various pathogenic microbes. pharmacyjournal.in

Numerous studies have highlighted the potential of benzothiazole derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a series of dialkyne substituted 2-aminobenzothiazole (B30445) derivatives were synthesized and screened for their antibacterial activity. nih.gov One compound from this series demonstrated significant potency against all tested Gram-positive and Gram-negative bacterial strains with a Minimum Inhibitory Concentration (MIC) value of 3.12 μg/ml, which was twofold more active than the standard drug ciprofloxacin (B1669076) (MIC 6.25 μg/ml). nih.gov However, all compounds in this particular study were found to be ineffective against a clinical isolate of Shigella boydii. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antibacterial efficacy. For example, research on dichloropyrazole-based benzothiazole analogues indicated that the presence of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position of the benzothiazole ring improved antibacterial activity. nih.gov Another study revealed that the substitution of para-nitrophenyl (B135317) moiety at the 3rd and 5th positions of a pyrimidine (B1678525) ring attached to the benzothiazole core enhanced bacterial inhibition. nih.gov Furthermore, chalcone-based benzothiazole derivatives with heteroaryl moieties like pyridine-4-yl and furan-2-yl have shown improved antibacterial activity. nih.gov

The following table summarizes the in vitro antibacterial activity of selected benzothiazole derivatives.

Compound TypeTest Organism(s)Activity (MIC)Reference
Dialkyne substituted 2-aminobenzothiazole (compound 3e)Gram-positive and Gram-negative bacteria3.12 µg/mL nih.gov
Dichloropyrazole-based benzothiazole analogue (compound 104)Gram-positive strains0.0156–0.25 µg/mL nih.gov
Dichloropyrazole-based benzothiazole analogue (compound 104)Gram-negative strains1–4 µg/mL nih.gov
Benzothiazole clubbed isatin (B1672199) derivative (compound 41c)E. coli3.1 µg/mL nih.gov
Benzothiazole clubbed isatin derivative (compound 41c)P. aeruginosa6.2 µg/mL nih.gov

Benzothiazole derivatives have also been extensively evaluated for their antifungal properties against a range of fungal pathogens, including various Candida species and molds like Aspergillus niger. nih.govresearchgate.net In one study, a newly synthesized benzothiazole derivative was identified as the most active against all tested fungal strains, with MIC values ranging from 1.56 μg/ml to 12.5 μg/ml. nih.gov

Research into aryl-2-mercaptobenzothiazoles as potential antifungal agrochemicals found that several synthesized compounds exhibited excellent fungal growth inhibition against Botrytis cinerea. nih.gov Three of these compounds showed a superior inhibitory effect compared to the commercial fungicide Triadimefon, with IC50 values as low as 0.65 μg/mL. nih.gov

A study focusing on C-6 methyl-substituted benzothiazole derivatives reported that two compounds, D-02 and D-08, showed potent antifungal activity against Candida albicans. scitechjournals.com Another investigation of ten re-synthesized benzothiazole derivatives found that compounds with chlorine substituents on the benzothiazole ring were more effective than those with a methoxy substituent. researchgate.net Specifically, one compound was found to be the most potent derivative against Candida krusei, with a MIC50 value of 1.95 µg/mL. researchgate.net

The table below presents the in vitro antifungal activity of representative benzothiazole derivatives.

Compound TypeTest Organism(s)Activity (MIC/IC50)Reference
2-aminobenzothiazole derivative (compound 3n)Various fungal strains1.56–12.5 µg/mL (MIC) nih.gov
2-(3-chlorophenylthio)benzothiazoleBotrytis cinerea0.65 µg/mL (IC50) nih.gov
Benzothiazole derivative (compound 4d)Candida krusei1.95 µg/mL (MIC50) researchgate.net
Heteroarylated benzothiazolesFungal strains0.06–0.47 mg/mL (MIC) mdpi.com

Investigations into the molecular mechanisms underlying the antimicrobial activity of benzothiazole derivatives have pointed towards the inhibition of crucial microbial enzymes. Docking studies have suggested that the antibacterial action of some heteroarylated benzothiazoles may stem from the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. mdpi.com The antifungal activity of these same compounds is thought to be due to the inhibition of 14-lanosterol demethylase, an essential enzyme in ergosterol (B1671047) biosynthesis in fungi. mdpi.com

Other research has focused on the inhibition of dihydropteroate (B1496061) synthase, a key enzyme in the folate synthesis pathway of microorganisms, as a mechanism of antibacterial action for sulfonamide analogues of benzothiazole. nih.gov Additionally, some benzothiazole derivatives have been investigated as inhibitors of peptide deformylase, another important bacterial enzyme. nih.gov

Anticancer and Antiproliferative Mechanistic Research

The benzothiazole core is a prominent feature in many compounds explored for their potential as anticancer agents. pharmacyjournal.innih.gov These derivatives have been shown to exhibit cytotoxic and antiproliferative effects against a variety of human cancer cell lines. researchgate.net

The anticancer mechanism of certain benzothiazole derivatives involves the induction of apoptosis, or programmed cell death, in cancer cells. For example, a study on novel benzothiazole-2-thiol derivatives found that the most potent compound induced apoptosis in HepG2 cancer cells. researchgate.netnih.gov While the precise molecular targets are still under investigation for many derivatives, the ability to trigger this intrinsic cell death pathway is a key indicator of anticancer potential.

The anticancer activity of benzothiazole derivatives has been evaluated in vitro against a wide array of human cancer cell lines. In one study, a series of novel benzothiazole-2-thiol derivatives were tested, with one compound (7e) displaying exceptionally potent anticancer activity against several cell lines, including SKRB-3 (breast cancer), SW620 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer), with IC50 values in the nanomolar range for the first two. researchgate.netnih.gov

Another study synthesized fluorinated 2-aryl benzothiazole derivatives and evaluated their anti-tumor activities against MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov Derivatives with hydroxyl substituents at specific positions on the phenyl ring showed the best activity, with GI50 values as low as 0.4 µM. nih.gov Research on other derivatives has demonstrated cytotoxicity against human macrophage (U-937), leukemia monocytic (THP-1), and mouse melanoma (B16-F10) cell lines. nih.gov

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives on various cancer cell lines.

Compound TypeCancer Cell Line(s)Activity (IC50/GI50)Reference
Benzothiazole-2-thiol derivative (compound 7e)SKRB-3 (breast)1.2 nM (IC50) researchgate.netnih.gov
Benzothiazole-2-thiol derivative (compound 7e)SW620 (colon)4.3 nM (IC50) researchgate.netnih.gov
Benzothiazole-2-thiol derivative (compound 7e)A549 (lung)44 nM (IC50) researchgate.netnih.gov
Benzothiazole-2-thiol derivative (compound 7e)HepG2 (liver)48 nM (IC50) researchgate.netnih.gov
Fluorinated 2-aryl benzothiazole derivative (compound 2)MCF-7 (breast)0.4 µM (GI50) nih.gov
Thiourea containing benzothiazole derivative (compound 3)U-937 (macrophage)16.23 µM (IC50) nih.gov

Anti-inflammatory and Analgesic Research (Mechanistic Insights)

Benzothiazole derivatives have been the subject of significant research for their anti-inflammatory and analgesic properties. nih.govnih.gov The mechanisms underlying these effects are often multifaceted, involving the modulation of key inflammatory enzymes and interactions with specific cellular receptors.

A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov Some thiazole (B1198619) and thiazolidinone derivatives have been identified as inhibitors of both COX and lipoxygenase (LOX) enzymes. nih.gov For example, certain N-aryl-4-aryl-1,3-thiazole-2-amines have shown potent 5-LOX inhibitory activity. nih.gov

Studies on other benzothiazole-related structures have demonstrated selective COX-2 inhibition, which is a desirable trait for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov The anti-inflammatory activity of certain (2-benzothiazolone-3-yl)acetic acid derivatives further supports the potential of this chemical family to modulate inflammatory pathways. nih.gov Molecular docking studies of some benzothiazole derivatives have shown excellent binding interactions with relevant receptors, and in vivo studies have confirmed their ability to reduce edema in models such as the carrageenan-induced rat paw edema test. nih.gov

Beyond enzyme inhibition, the analgesic and anti-inflammatory effects of benzothiazole analogs can be mediated through interactions with various receptors. A notable target is the cannabinoid receptor 2 (CB2), which is highly expressed in immune cells and plays a role in controlling inflammation. nih.gov Research has led to the discovery of selective CB2 agonists based on a benzo[d]thiazol-2(3H)-one scaffold, which have demonstrated anti-inflammatory effects in vivo without inducing psychotropic effects. nih.gov

The opioid system is another critical pathway for analgesia. nih.gov While direct binding of 3-(1,3-Benzothiazol-2-yl)butan-2-ol to opioid receptors has not been documented, the broader field of analgesic research often involves targeting mu (μ), delta (δ), and kappa (κ) opioid receptors. sigmaaldrich.comnih.govnih.govtaylor.edu For instance, some analgesic compounds exert their effects through interactions with these receptors, which can be confirmed by the reversal of their effects by opioid antagonists like naloxone. nih.gov Furthermore, some benzothiazole-phenyl analogs have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), presenting a different mechanistic approach to pain management. nih.govnih.gov

Table 2: Mechanistic Targets for Anti-inflammatory and Analgesic Benzothiazole Analogs

Target Mechanism Example Compound Class Reference(s)
COX-2 Inhibition of prostaglandin (B15479496) synthesis Thiazole derivatives mdpi.comnih.gov
5-LOX Inhibition of leukotriene synthesis N-aryl-4-aryl-1,3-thiazole-2-amines nih.gov
CB2 Receptor Agonism leading to anti-inflammatory effects Benzo[d]thiazol-2(3H)-ones nih.gov

Anticonvulsant Activity and Associated Mechanisms

The benzothiazole nucleus is considered a valuable scaffold for the development of novel anticonvulsant agents. mdpi.comresearchgate.net Research into various derivatives has shown promising activity in preclinical models of epilepsy. nih.govresearchgate.netnih.gov

The anticonvulsant effects of many compounds are mediated through their interaction with targets in the central nervous system (CNS). nih.govnih.gov Standard screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, are used to evaluate the potential of new compounds to prevent seizure spread or increase the seizure threshold. mdpi.com Several benzothiazole derivatives have shown efficacy in these models. mdpi.com

While the exact CNS targets for many benzothiazole anticonvulsants are still under investigation, related heterocyclic compounds have been shown to interact with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. Other potential mechanisms include the modulation of voltage-gated sodium and calcium channels. For example, pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives have been identified as promising candidates for anticonvulsant agents. beilstein-journals.org

Structure-activity relationship (SAR) studies are crucial for optimizing the anticonvulsant and other neurological effects of benzothiazole derivatives. nih.govmdpi.comnih.gov These studies involve systematically modifying the chemical structure of a lead compound to identify which parts of the molecule are essential for its biological activity. For instance, in a series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides, the nature of the alkoxy substituent was found to significantly influence anticonvulsant potency and neurotoxicity. mdpi.com Specifically, the introduction of certain fluorinated benzyl (B1604629) ethers at the 6-position of the benzothiazole ring resulted in compounds with potent activity in both MES and scPTZ seizure models and a favorable safety profile. mdpi.com Such SAR studies provide a rational basis for the design of more effective and safer neurological drugs based on the benzothiazole scaffold.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Vinblastine
Colchicine
Pironetin
ABT-751
Naloxone
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide

Enzyme Inhibition and Receptor Binding Studies (Mechanism-Focused)

There is no available scientific literature detailing enzyme inhibition or receptor binding studies specifically for this compound. Research on other molecules containing the benzothiazole scaffold has shown activity against a range of enzymes, but these findings cannot be directly attributed to the specific compound .

CYP51: The enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a common target for antifungal agents. nih.govnih.gov While some azole-containing compounds have been investigated for their CYP51 inhibitory activity, no studies were found that evaluate the effect of this compound on this enzyme. nih.govnih.gov

Protein Kinases: Various benzothiazole derivatives have been explored as inhibitors of protein kinases, such as those involved in cancer and inflammatory signaling pathways. However, specific inhibitory data or mechanistic studies for this compound against any protein kinase are not present in the reviewed literature.

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic diseases. nih.gov Studies on other benzothiazole derivatives have been conducted, but research specifically investigating the interaction between this compound and 11β-HSD1 has not been published.

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes. nih.govepa.govnih.govmdpi.comresearchgate.net Despite the investigation of various compounds as DPP-IV inhibitors, there are no reports on the activity or mechanism of action of this compound in this context.

The interaction of small molecules with DNA can occur through mechanisms such as intercalation (inserting between base pairs) or binding to the minor or major grooves. mdpi.comresearchgate.netesisresearch.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net Certain benzothiazole-containing compounds have been shown to bind to DNA, with some acting as minor groove agents and others as intercalators. researchgate.netesisresearch.orgnih.govresearchgate.netresearchgate.net However, there is a complete lack of experimental data or molecular modeling studies to suggest whether this compound interacts with DNA, or by what potential mechanism.

The modulation of protein-protein interactions (PPIs) and allosteric regulation are important mechanisms for drug action. mdpi.commdpi.comnih.gov For instance, some benzothiadiazole derivatives have been identified as potential inhibitors of STAT3 protein interactions. mdpi.com Nevertheless, no research has been published that investigates the ability of this compound to modulate protein-protein interactions or to act as an allosteric modulator of any protein target.

Based on the available scientific and technical information, no data tables of research findings can be generated for this compound as there are no published studies on its biological activities within the specified framework.

Advanced Applications and Role in Materials Science

Catalytic Applications and Ligand Design

Searches for the use of 3-(1,3-Benzothiazol-2-yl)butan-2-ol in catalytic applications or as a ligand did not yield specific results. While the general class of chiral molecules containing benzothiazole (B30560) moieties is explored for catalysis, no studies were found that specifically utilize or characterize this compound for these purposes.

There is no available information on the application of this compound as a chiral ligand in asymmetric catalysis.

No research detailing the formation of metal complexes with this compound or their characterization could be identified.

Optical and Electronic Material Applications

Specific data regarding the optical and electronic properties of this compound are not available in the provided search results. Although benzothiazole derivatives are known for such properties, research has not been published for this particular compound.

There are no studies available that report on the nonlinear optical (NLO) properties of this compound.

The use of this compound as a fluorescent probe or its sensing capabilities has not been documented in the available literature.

Role as Chemical Probes and Research Tools in Biological Systems

No information was found regarding the application of this compound as a chemical probe or research tool in any biological systems.

Information Unobtainable for this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is no specific information regarding the use of the chemical compound This compound in the study of cellular pathways or in the development of bio-imaging agents.

The performed searches aimed to uncover research findings pertinent to the advanced applications of this specific molecule in materials science, as outlined in the requested article structure. However, the search results yielded information on the broader class of benzothiazole derivatives, discussing their general biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. For instance, studies highlight the role of certain benzothiazole derivatives in modulating signaling pathways, like the PI3K/AKT pathway, in cancer cell lines. Another area of research for different benzothiazole compounds includes their synthesis and potential as precursors for other biologically active molecules.

Crucially, none of the retrieved scientific data specifically references This compound in the context of cellular pathway analysis or as a component in the development of bio-imaging technologies. Therefore, it is not possible to provide a scientifically accurate and detailed article on this compound for the specified applications.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.netnih.gov These computational tools can rapidly analyze vast datasets to predict molecular properties, biological activities, and potential toxicities, thereby accelerating the design-synthesize-test cycle. researchgate.net For 3-(1,3-Benzothiazol-2-yl)butan-2-ol, AI and ML can be pivotal in several areas:

De Novo Design: Generative AI models can design entirely new molecules with desired properties, starting from the this compound scaffold. nih.govstanford.edu By training on large chemical libraries and bioactivity data, these models can propose novel derivatives with enhanced efficacy against specific biological targets. stanford.edu

Predictive Modeling: Machine learning algorithms, such as deep neural networks and support vector machines, can build predictive models for various properties. researchgate.net This includes predicting the quantitative structure-activity relationship (QSAR), absorption, distribution, metabolism, and excretion (ADME) profiles of new derivatives, thus minimizing costly and time-consuming experimental work. researchgate.netnih.gov

High-Throughput Virtual Screening: AI-powered virtual screening can efficiently sift through millions of compounds to identify those with a high probability of binding to a specific protein target. nih.gov This approach can help prioritize which derivatives of this compound should be synthesized and tested.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Generative Models Algorithms that create new data (e.g., molecular structures) based on learned patterns. stanford.eduGeneration of novel, optimized derivatives with improved biological activity and physicochemical properties.
Predictive QSAR/ADMET Models that forecast biological activity and pharmacokinetic properties from chemical structure. researchgate.netEarly-stage filtering of unpromising candidates, reducing the number of compounds needing synthesis and wet-lab testing.
Virtual Screening Computational technique to search libraries of small molecules to identify those most likely to bind to a drug target. nih.govRapid identification of potential biological targets and lead compounds for further development.

Advanced Spectroscopic and Microscopic Techniques for In Situ Analysis

Understanding chemical reactions and molecular behavior in real-time and under native conditions is crucial. Advanced spectroscopic and microscopic techniques offer a window into these dynamic processes.

In Situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy can monitor the synthesis of this compound as it happens. nih.govacs.org This allows for the identification of transient intermediates and byproducts, leading to a deeper mechanistic understanding and optimization of reaction conditions. nih.govorganic-chemistry.org

Computational Spectroscopy: Density Functional Theory (DFT) calculations are increasingly used to simulate and predict spectroscopic data (IR, Raman, NMR). core.ac.ukresearchgate.netmdpi.com Comparing experimental spectra with computationally predicted ones helps in the precise structural elucidation and conformational analysis of this compound and its derivatives. mdpi.com

High-Resolution Microscopy: Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could be used to visualize how molecules of this compound self-assemble on surfaces, which is critical for applications in materials science.

Exploring Novel Biological Targets and Polypharmacology Beyond Current Scopes

The benzothiazole (B30560) scaffold is known for its wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.govijpsr.compcbiochemres.com Future research will likely expand the therapeutic potential of this compound by exploring new targets and embracing the concept of polypharmacology.

Novel Target Identification: High-throughput screening and computational methods can identify new protein targets for which this compound or its derivatives may have high affinity. Benzothiazoles have shown promise against targets in Alzheimer's disease (e.g., cholinesterases, MAO-B) and bacterial infections (e.g., DNA gyrase, DHPS). nih.govtandfonline.comnih.govnih.govacs.org

Polypharmacology: Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. nih.govtandfonline.com Designing "multitarget-directed ligands" (MTDLs) that can modulate several targets simultaneously is a promising therapeutic strategy. nih.govtandfonline.com Derivatives of this compound could be optimized to exhibit a specific polypharmacological profile, for instance, simultaneously inhibiting multiple enzymes involved in the pathology of Alzheimer's disease. nih.govtandfonline.com

Sustainable and Scalable Synthetic Methodologies

The principles of "green chemistry" are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.govnih.gov

Green Solvents: Future syntheses of this compound will likely move away from hazardous organic solvents towards greener alternatives like water or glycerol. rsc.orgorgchemres.org

Catalysis: The use of reusable, heterogeneous catalysts can simplify purification and reduce waste. nih.gov Research into novel catalysts, such as samarium triflate or metal-organic frameworks, could lead to more efficient synthetic routes. organic-chemistry.org

Photochemical Synthesis: Visible-light-mediated reactions represent a sustainable approach, often allowing reactions to proceed under mild conditions without the need for harsh reagents. nih.govorganic-chemistry.org Investigating the photochemical synthesis of the benzothiazole core could provide an energy-efficient pathway to produce this compound. organic-chemistry.org

Sustainable ApproachDescriptionRelevance to this compound
Aqueous Media Synthesis Using water as the reaction solvent. rsc.orgorgchemres.orgReduces reliance on volatile and toxic organic solvents, improving the environmental profile of the synthesis.
Visible-Light Photoredox Catalysis Using light as an energy source to drive chemical reactions. nih.govorganic-chemistry.orgOffers mild reaction conditions, high selectivity, and access to unique reaction pathways.
Reusable Heterogeneous Catalysts Catalysts in a different phase from the reactants, allowing for easy separation and reuse. nih.govDecreases catalyst waste and cost, making the process more economical and scalable.

Development of Smart Materials and Responsive Systems

The unique electronic and structural properties of the benzothiazole ring make it an attractive building block for "smart" materials—materials that respond to external stimuli like light, pH, or specific molecules.

Chemosensors: Derivatives of this compound could be incorporated into nanohybrid materials to create highly sensitive and selective sensors. For example, benzothiazole-based materials have been developed for the colorimetric detection of biogenic amines like spermidine. nih.govacs.orgresearchgate.net

Responsive Polymers: Benzothiazole-containing conjugated polymers have been designed as smart nanoplatforms for cancer therapy. acs.orgnih.gov These materials can be engineered to release a therapeutic payload in response to the specific microenvironment of a tumor or upon external stimulation with light, enabling targeted drug delivery. acs.orgnih.gov

Multi-omics Approaches to Understand Compound-Biological System Interactions

To fully grasp the biological effects of a compound, a systems-level understanding is necessary. Multi-omics—which combines genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound within a biological system.

Mechanism of Action Studies: By treating cells (e.g., cancer cells or bacteria) with this compound and analyzing the subsequent changes in gene expression (transcriptomics) and metabolite levels (metabolomics), researchers can identify the specific pathways that are perturbed. nih.gov This approach was used to elucidate the antifungal mechanisms of other compounds, revealing effects on amino acid metabolism, sugar metabolism, and oxidative phosphorylation. nih.gov

Biomarker Discovery: Multi-omics data can help identify biomarkers that predict a patient's response to a drug based on a benzothiazole scaffold, paving the way for personalized medicine.

Elucidating Mechanisms of Action at Atomic and Molecular Resolution

A deep understanding of how a molecule interacts with its biological target is fundamental for rational drug design.

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution, three-dimensional structures of this compound derivatives bound to their target proteins. This information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and cation-pi stacking—that govern binding affinity and selectivity. acs.org

Molecular Modeling: Computational techniques like molecular docking and molecular dynamics (MD) simulations can model the binding of this compound to a target protein in silico. nih.govresearchgate.net These models can predict binding modes, estimate binding affinities, and explain the structural basis for observed activity, guiding the design of more potent and selective inhibitors. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,3-benzothiazol-2-yl)butan-2-ol, and how can reaction conditions be controlled to improve yields?

  • Methodological Answer : The synthesis of benzothiazole derivatives often involves condensation reactions between thioureas and α-haloketones or nucleophilic substitution with benzothiazole precursors. For example, 1-(1,3-benzothiazol-2-yl)thiourea can react with hydroxylamine derivatives under acidic conditions to form thiazolidinone or imidazolidinone analogs . Reaction parameters such as temperature (e.g., reflux in ethanol), stoichiometry, and catalysts (e.g., H₂SO₄) should be optimized to minimize side products. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and characterization via NMR (¹H/¹³C) and HPLC-MS are critical for yield improvement .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural isomerism?

  • Methodological Answer : ¹H NMR is essential for identifying the hydroxyl proton (δ ~2–5 ppm, broad singlet) and benzothiazole aromatic protons (δ ~7–8.5 ppm). ¹³C NMR can confirm the butan-2-ol backbone (e.g., carbons adjacent to the hydroxyl group at δ ~70 ppm). FT-IR detects O-H stretches (~3200–3600 cm⁻¹) and benzothiazole C=N/C-S bonds (~1600 cm⁻¹). For stereoisomerism, chiral HPLC or X-ray crystallography (using SHELX for refinement) resolves enantiomeric purity .

Q. How does the benzothiazole moiety influence the physicochemical properties of this compound?

  • Methodological Answer : The benzothiazole ring enhances lipophilicity (logP ~2.5–3.5), as calculated via computational tools like MarvinSketch. This affects solubility in polar solvents (e.g., DMSO or ethanol). Melting points (mp) for similar benzothiazole derivatives range from 48°C to 87°C, suggesting moderate thermal stability. Density (~1.2–1.3 g/cm³) and boiling points (bp ~230–250°C) can be predicted using group contribution methods .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like kinases or DNA repair enzymes. For example, analogs such as N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide show strong interactions with leucine aminopeptidase (binding energy ≤ −8 kcal/mol). Parameters include grid box sizes (20–30 ų) centered on catalytic sites and Lamarckian genetic algorithms for conformational sampling .

Q. What strategies resolve contradictions in crystallographic data when determining the stereochemistry of this compound?

  • Methodological Answer : Use SHELXL for high-resolution refinement to resolve ambiguous electron density maps. For twinned crystals, the Hooft parameter or R₁/R₂ factor analysis distinguishes true symmetry from pseudosymmetry. If data conflicts persist, complementary techniques like circular dichroism (CD) or vibrational CD (VCD) validate chiral centers .

Q. What in vitro assays are suitable for evaluating the mechanism of action of this compound in cancer cell lines?

  • Methodological Answer :

  • Cytotoxicity : MTT assay (IC₅₀ determination in HepG2 or MCF-7 cells).
  • Apoptosis : Flow cytometry with Annexin V/PI staining.
  • Target Engagement : Western blotting for caspase-3/9 activation or PARP cleavage.
  • ROS Generation : DCFH-DA fluorescence assay.
    Reference compounds like 3-(2-benzothiazolyl)-7-(diethylamino)coumarin (fluorescence-based probes) can track intracellular localization .

Key Research Gaps

  • Stereoselective Synthesis : Limited data on enantioselective routes for this compound. Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) remain unexplored.
  • In Vivo Pharmacokinetics : No studies on bioavailability or metabolic stability in animal models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.